molecular formula C10H12BrNO B14043884 1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one

1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14043884
M. Wt: 242.11 g/mol
InChI Key: SKDNURZMWYZYIT-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromomethyl group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one
  • 1-(3-Amino-4-(fluoromethyl)phenyl)propan-2-one
  • 1-(3-Amino-4-(iodomethyl)phenyl)propan-2-one

Uniqueness

1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6,12H2,1H3

InChI Key

SKDNURZMWYZYIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)N

Origin of Product

United States

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